
4-(1-Methylcyclopropyl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(1-Methylcyclopropyl)aniline hydrochloride” is an organic compound with the molecular formula C10H14ClN . It has a molecular weight of 183.68 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-(1-Methylcyclopropyl)aniline hydrochloride” is 1S/C10H13N.ClH/c1-10(6-7-10)8-2-4-9(11)5-3-8;/h2-5H,6-7,11H2,1H3;1H . This indicates the presence of a methylcyclopropyl group attached to the 4th position of an aniline ring, and a chloride ion associated with the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1-Methylcyclopropyl)aniline hydrochloride” include its molecular weight (183.68), molecular formula (C10H14ClN), and its physical form (powder) . Unfortunately, specific details such as density, boiling point, melting point, and flash point were not available in the sources I found.Applications De Recherche Scientifique
Kinetic Studies in Organic Chemistry
One area of research involves understanding the kinetics and mechanisms behind the reactions of anilines with specific carbonates and carbonyl compounds. For example, Castro et al. (2003) investigated the reactions of anilines with 4-methylphenyl and 4-chlorophenyl 2,4-dinitrophenyl carbonates, providing insight into the reaction mechanisms, which could be either stepwise or concerted, based on the Brønsted-type plots obtained from the study (Castro, Campodónico, Toro, & Santos, 2003).
Synthesis of Polymeric Films with Fluorescent Properties
Research by Buruianǎ et al. (2005) focused on the synthesis of polyurethane cationomers with anil groups, which exhibit fluorescent properties. These compounds were investigated for their structure and photochromic mechanism, highlighting their potential applications in creating materials with specific optical properties (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).
Exploration of Metabolite Synthesis and Characterization
The synthesis and characterization of specific metabolites of diclofenac, as conducted by Kenny et al. (2004), are crucial for understanding the metabolic pathways of pharmaceuticals and their potential toxicological effects. This study provided methodologies for producing these metabolites in substantial quantities for further toxicological examination (Kenny, Maggs, Meng, Sinnott, Clarke, Park, & Stachulski, 2004).
Applications in Postharvest Biology
Studies on 1-methylcyclopropene (1-MCP) and its role in inhibiting ethylene action in fruits, vegetables, and floriculture crops highlight its potential to advance the understanding of ethylene's role in plant biology. Such research can lead to technologies that improve the storage and shelf life of agricultural products (Blankenship & Dole, 2003).
Development of Novel Anilides with Biological Activity
The synthesis of new substituted anilides and their potential biological activities, as explored by Jarak et al. (2007), could provide a foundation for the development of new pharmaceuticals or agrochemicals with enhanced efficacy and specificity (Jarak, Pavlović, & Karminski-Zamola, 2007).
Safety and Hazards
The safety information available indicates that “4-(1-Methylcyclopropyl)aniline hydrochloride” is a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
4-(1-methylcyclopropyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-10(6-7-10)8-2-4-9(11)5-3-8;/h2-5H,6-7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEHZAXXZVCVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methylcyclopropyl)aniline hydrochloride | |
CAS RN |
2172473-99-1 |
Source


|
| Record name | 4-(1-methylcyclopropyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


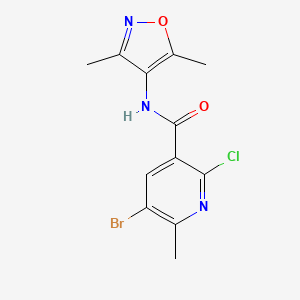
![3-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-3-oxopropanenitrile](/img/structure/B2970693.png)
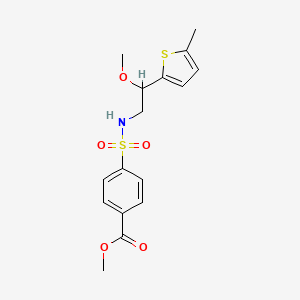
![N-(2,3-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2970698.png)
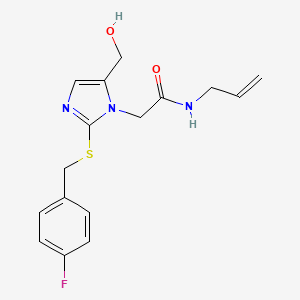
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2970703.png)
![benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2970704.png)
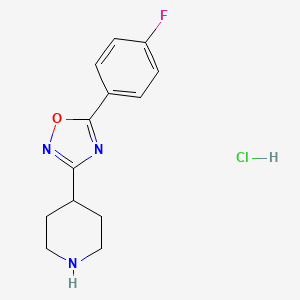
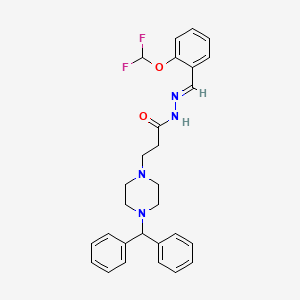
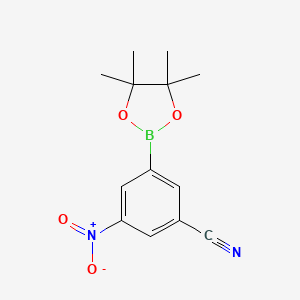
![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2970709.png)
![7-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![4-[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2970711.png)